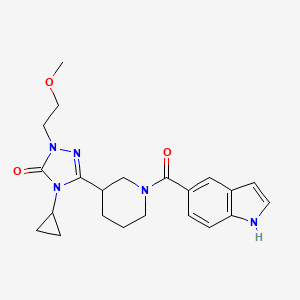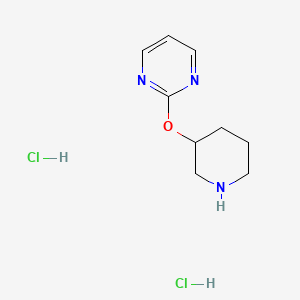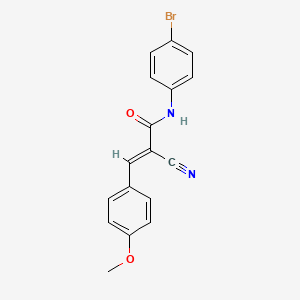
(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. BPCA belongs to the class of enamide compounds and is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for drug development.
Wirkmechanismus
(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide works by inhibiting the activity of certain enzymes, such as DPP-4, by binding to their active sites. This prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity. This, in turn, can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme that it targets. For example, (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been shown to decrease blood glucose levels by inhibiting the activity of DPP-4, which is involved in the regulation of glucose metabolism. (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide in lab experiments is its ability to selectively target specific enzymes, making it a useful tool for studying their functions. However, one limitation of using (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the use of (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide in scientific research. One potential direction is the development of drugs for the treatment of type 2 diabetes, based on the ability of (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide to inhibit the activity of DPP-4. Another potential direction is the development of anti-inflammatory drugs based on the ability of (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide to inhibit the activity of COX-2. Additionally, further research is needed to fully understand the potential toxic effects of (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide and how they can be minimized.
Synthesemethoden
(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a cyanoacetate in the presence of a catalyst, resulting in the formation of an enolate intermediate. This intermediate then reacts with a brominated aromatic compound to form (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been the subject of numerous scientific studies due to its potential use in the development of drugs for the treatment of various diseases. For example, (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide a promising candidate for the development of drugs for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
(E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-16-8-2-12(3-9-16)10-13(11-19)17(21)20-15-6-4-14(18)5-7-15/h2-10H,1H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQSHEJYYNLSCW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

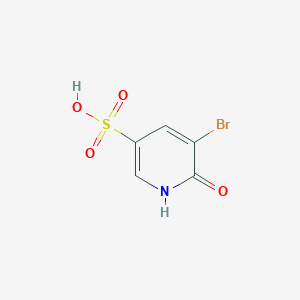
![2-methylsulfanyl-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2510519.png)
![2-[[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2510520.png)
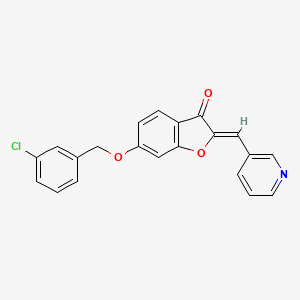
![N-(3,5-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2510522.png)
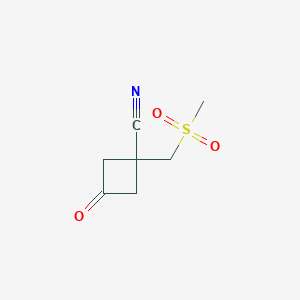


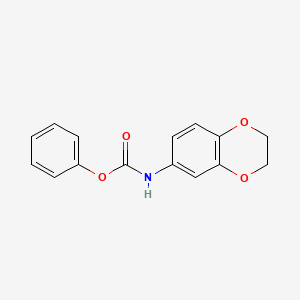
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2510531.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2510532.png)
![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2510534.png)
